molecular formula C8H12N2O2 B8283199 5-Methoxymethoxymethyl-pyridin-2-ylamine

5-Methoxymethoxymethyl-pyridin-2-ylamine

Cat. No. B8283199
M. Wt: 168.19 g/mol
InChI Key: MLIFZLKDGJSIGJ-UHFFFAOYSA-N
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Patent
US08796313B2

Procedure details

Bromomethyl methyl ether (0.25 mL, 3.06 mmol) was added dropwise to a cold (0° C.) solution of the compound prepared in Part A (0.222 g, 1.79 mmol) and N,N-diisopropylethylamine (0.47 mL, 2.68 mmol) in CH2Cl2 (10 mL). The resulting mixture stirred at 0° C. for 2½ hr, water was added and layers separated. The CH2Cl2 layer was dried over MgSO4, filtered and evaporated in vacuo to give the desired MOM protected amino pyridine product.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]Br.[CH:5](N(CC)C(C)C)(C)C.[OH2:14].[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>C(Cl)Cl>[CH3:5][O:14][CH2:1][O:2][CH2:3][C:19]1[CH:20]=[CH:21][C:16]([NH2:15])=[N:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
COCBr
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture stirred at 0° C. for 2½ hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the desired MOM

Outcomes

Product
Name
Type
Smiles
COCOCC=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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